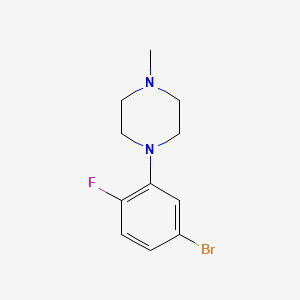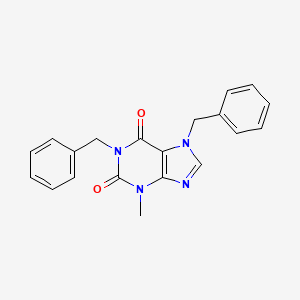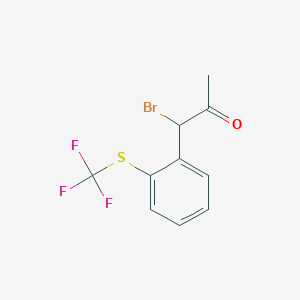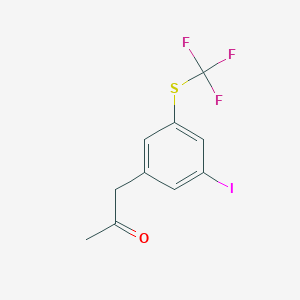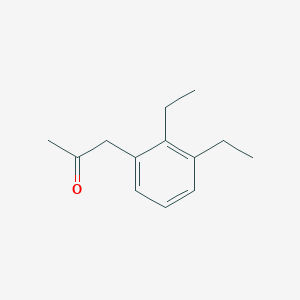
1-(2,3-Diethylphenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-Diethylphenyl)propan-2-one is an organic compound with the molecular formula C13H18O and a molecular weight of 190.28 g/mol It is characterized by the presence of a propan-2-one group attached to a 2,3-diethylphenyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Diethylphenyl)propan-2-one typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2,3-diethylbenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
化学反应分析
Types of Reactions: 1-(2,3-Diethylphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of secondary alcohols.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Halogens (e.g., Br2) in the presence of a catalyst like FeBr3.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Halogenated derivatives.
科学研究应用
1-(2,3-Diethylphenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2,3-Diethylphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo electrophilic aromatic substitution reactions, which allow it to interact with various biological molecules. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
- 1-(2,4-Diethylphenyl)propan-2-one
- 1-(2,5-Diethylphenyl)propan-2-one
- 1-(3,4-Diethylphenyl)propan-2-one
Comparison: 1-(2,3-Diethylphenyl)propan-2-one is unique due to the specific positioning of the ethyl groups on the phenyl ring, which influences its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different reactivity patterns in electrophilic aromatic substitution reactions and varying degrees of biological activity .
属性
分子式 |
C13H18O |
|---|---|
分子量 |
190.28 g/mol |
IUPAC 名称 |
1-(2,3-diethylphenyl)propan-2-one |
InChI |
InChI=1S/C13H18O/c1-4-11-7-6-8-12(9-10(3)14)13(11)5-2/h6-8H,4-5,9H2,1-3H3 |
InChI 键 |
NGIVLDRPXOYYNN-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=CC=C1)CC(=O)C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![racemic-(3S,3aS,7aR)-t-Butyl 3-hydroxyhexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B14051061.png)
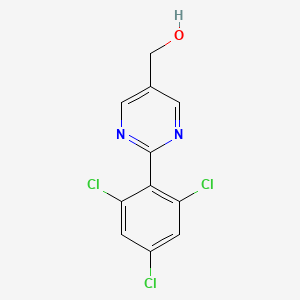
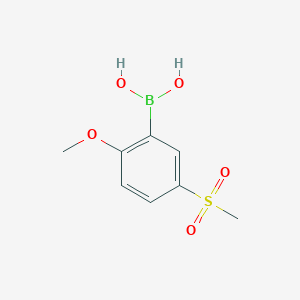

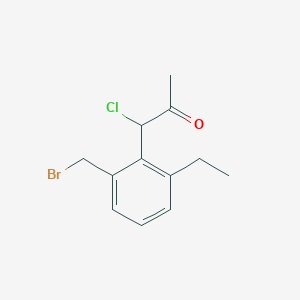
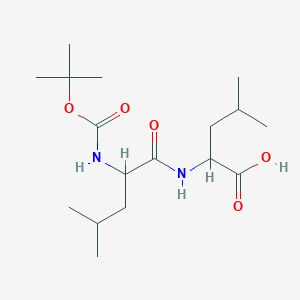

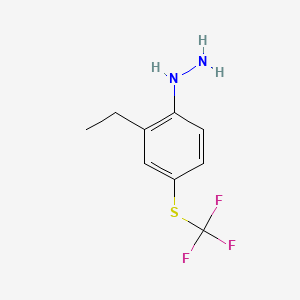
![Boronic acid, b-(6-[1,1'-biphenyl]-4-yl-4-dibenzothienyl)-](/img/structure/B14051109.png)
